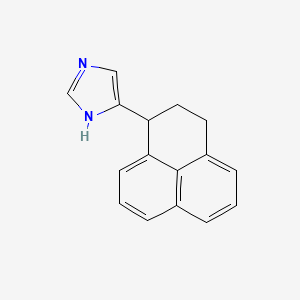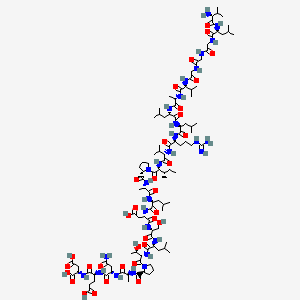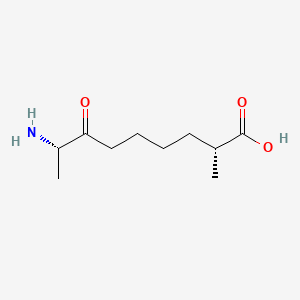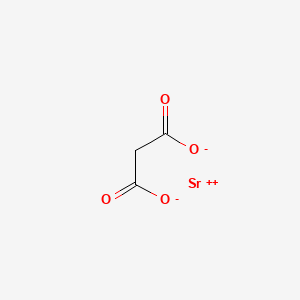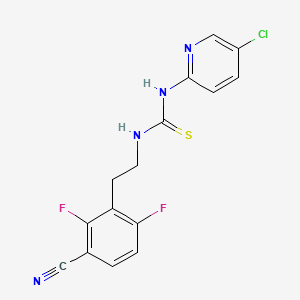
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2,6-difluorophenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PT-110 is a platinum-based compound that has garnered significant interest due to its unique properties and applications in various fields, including catalysis and material science. This compound is particularly noted for its high stability and catalytic efficiency, making it a valuable component in industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of PT-110 typically involves the use of platinum precursors and specific reaction conditions to achieve the desired structure and properties. One common method is the impregnation technique, where platinum is deposited onto a support material such as titanium dioxide. This method involves dissolving a platinum salt in a solvent, followed by the addition of the support material. The mixture is then subjected to drying and calcination to obtain the final catalyst .
Another approach involves the use of shape-controlled synthesis, where the morphology of the platinum nanocrystals is precisely controlled. This method can involve the use of surfactants and reducing agents to achieve the desired shape and size of the platinum particles .
Industrial Production Methods
In industrial settings, the production of PT-110 often involves large-scale impregnation techniques, where the platinum precursor is uniformly distributed over a support material. This process is optimized to ensure high dispersion and stability of the platinum particles, which are crucial for catalytic applications .
Analyse Des Réactions Chimiques
Types of Reactions
PT-110 undergoes various types of chemical reactions, including:
Substitution: PT-110 can undergo substitution reactions, where ligands on the platinum center are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving PT-110 include hydrogen, oxygen, and carbon monoxide. The reaction conditions often involve elevated temperatures and pressures to achieve optimal catalytic activity .
Major Products
The major products formed from reactions involving PT-110 depend on the specific reaction type. For example, in the oxidation of carbon monoxide, the primary product is carbon dioxide .
Applications De Recherche Scientifique
PT-110 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of PT-110 involves its ability to facilitate electron transfer reactions. In catalytic processes, PT-110 provides active sites for the adsorption and activation of reactant molecules. For example, in the oxidation of carbon monoxide, PT-110 adsorbs the carbon monoxide molecule and facilitates its reaction with oxygen to form carbon dioxide . The molecular targets and pathways involved in these reactions are primarily related to the surface properties and electronic structure of the platinum atoms .
Comparaison Avec Des Composés Similaires
PT-110 is unique compared to other platinum-based compounds due to its high stability and catalytic efficiency. Similar compounds include:
Platinum on carbon: Used in similar catalytic applications but may have different stability and activity profiles.
Platinum-ruthenium alloys: Known for their use in fuel cells but may have different electronic properties and catalytic activities.
Platinum-nickel alloys: These alloys are also used in catalysis but may exhibit different structural and electronic characteristics.
Propriétés
Numéro CAS |
181305-20-4 |
|---|---|
Formule moléculaire |
C15H11ClF2N4S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-3-[2-(3-cyano-2,6-difluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H11ClF2N4S/c16-10-2-4-13(21-8-10)22-15(23)20-6-5-11-12(17)3-1-9(7-19)14(11)18/h1-4,8H,5-6H2,(H2,20,21,22,23) |
Clé InChI |
OZXHOQRXBCCXFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)NC(=S)NCCC2=C(C=CC(=C2F)C#N)F |
Autres numéros CAS |
181305-20-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



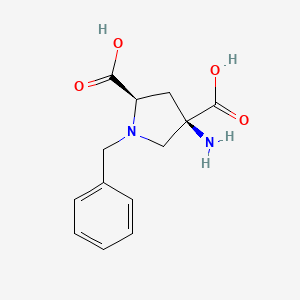
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)



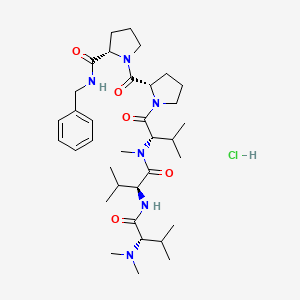
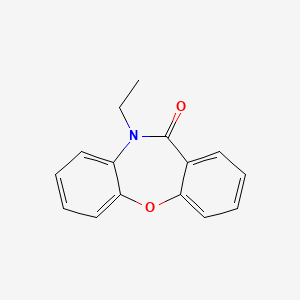

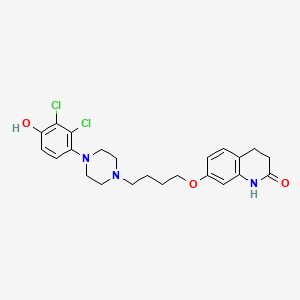
![2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3062102.png)
